molecular formula C8H5ClFN B104336 4-Chloro-2-fluorophenylacetonitrile CAS No. 75279-53-7

4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336
CAS No.: 75279-53-7
M. Wt: 169.58 g/mol
InChI Key: RTQOANCZEAIDEZ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H4ClFN. It is characterized by the presence of chlorine, fluorine, and nitrile functional groups. This compound is a solid substance at room temperature and has a molecular weight of 169.59 .

Scientific Research Applications

4-Chloro-2-fluorophenylacetonitrile has several applications in scientific research, including:

Safety and Hazards

The safety information for 4-Chloro-2-fluorophenylacetonitrile indicates that it is a dangerous compound . The compound has been assigned the signal word “Danger” and is associated with the GHS06 pictogram .

Relevant Papers The search results did not provide specific papers related to this compound .

Preparation Methods

The synthesis of 4-Chloro-2-fluorophenylacetonitrile often involves the use of acetonitrile as a solvent or reactant. One common method includes the Vilsmeier–Haack chlorination protocol, which has been adapted for the synthesis of various fluorinated compounds .

Chemical Reactions Analysis

4-Chloro-2-fluorophenylacetonitrile undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

4-Chloro-2-fluorophenylacetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQOANCZEAIDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371448
Record name 4-Chloro-2-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75279-53-7
Record name 4-Chloro-2-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75279-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluoro-phenyl)-acetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-2-fluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
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Record name 4-Chloro-2-fluorobenzeneacetonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX6QFR93JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Then, 18.5 g of 4-chloro-2-fluorobenzyl chloride was dissolved in a mixed solvent consisting of 130 ml of ethanol and 30 ml of water, to which 5.3 g of sodium cyanide was added, and the mixture was heated under reflux for 2 hours. After completion of the reaction, the reaction mixture was allowed to stand for cooling to room temperature, poured into water, and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried, and concentrated. The residue was subjected to silica gel column chromatography, which afforded 15.1 g of 4-chloro-2-fluorophenylacetonitrile.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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